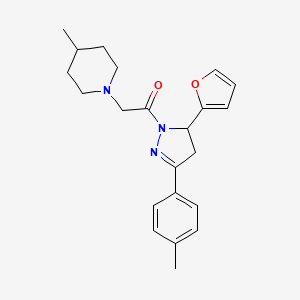

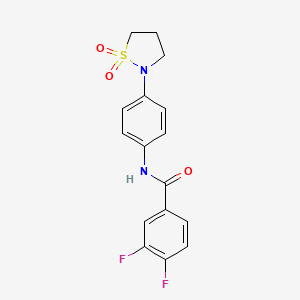

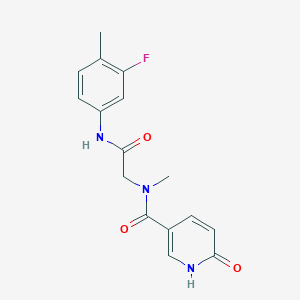

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.

BenchChem offers high-quality 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial and Antimalarial Applications : A study by Bhatt, Kant, and Singh (2016) focused on synthesizing sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. The synthesis involved reactions with homopiperazine followed by reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).

Antitubercular Activity : Desideri and colleagues (1980) synthesized new sulfones as analogues of bis-(4-aminophenyl)sulfone (DDS), incorporating heterocycles like pyrimidine, pyrazine, or pyridazine. These compounds were synthesized to explore long-acting drugs with antitubercular activity, achieved by substituting the compounds with various groups like amine, methoxy, and methyl (Desideri et al., 1980).

G Protein-Biased Dopaminergic Ligands : Möller et al. (2017) developed compounds with a pyrazolo[1,5-a]pyridine substructure, acting as dopamine receptor partial agonists. These compounds were found to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in treating conditions like psychosis (Möller et al., 2017).

Antihistaminic and Anti-inflammatory Properties : A study by Gyoten et al. (2003) synthesized triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. These findings highlight the potential of such compounds in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Inhibitors of Iron-Dependent Lipid Peroxidation : Braughler and colleagues (1987) described compounds from a series of potent inhibitors of lipid peroxidation, showcasing their ability to protect against oxidative stress in brain tissues, a feature that could be valuable in neuroprotective strategies (Braughler et al., 1987).

Eigenschaften

IUPAC Name |

6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-16-5-6-18(30-2)19(14-16)31(28,29)27-12-10-26(11-13-27)21-8-7-20(24-25-21)23-17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIISLGZGLRSVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)